

An In-depth Technical Guide to the Physical and Chemical Characteristics of BPTMC

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Compound of Interest

Compound Name: *Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (BPTMC), a significant bisphenol analogue. This document details its core physical and chemical properties, methodologies for its synthesis and analysis, and protocols for evaluating its biological activity, with a focus on its effects on mitochondrial function and estrogenic pathways.

Core Physical and Chemical Characteristics

BPTMC, also known by synonyms such as 4,4'-(3,3,5-Trimethylcyclohexylidene)bisphenol and BISP-TMC, is a high-production-volume chemical. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of BPTMC

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₂₁ H ₂₆ O ₂ [1] |
| Molecular Weight | 310.43 g/mol [1] |
| CAS Number | 129188-99-4[1] |
| Melting Point | 204-207 °C[2] |
| Boiling Point | 450.8 °C at 760 mmHg[1] |
| Density | 1.075 g/cm ³ [1] |
| Vapor Pressure | 9.59E-09 mmHg at 25°C[1] |
| Refractive Index | 1.567[1] |
| pKa (Predicted) | 9.91 ± 0.30[1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[1] |

Synthesis and Purification

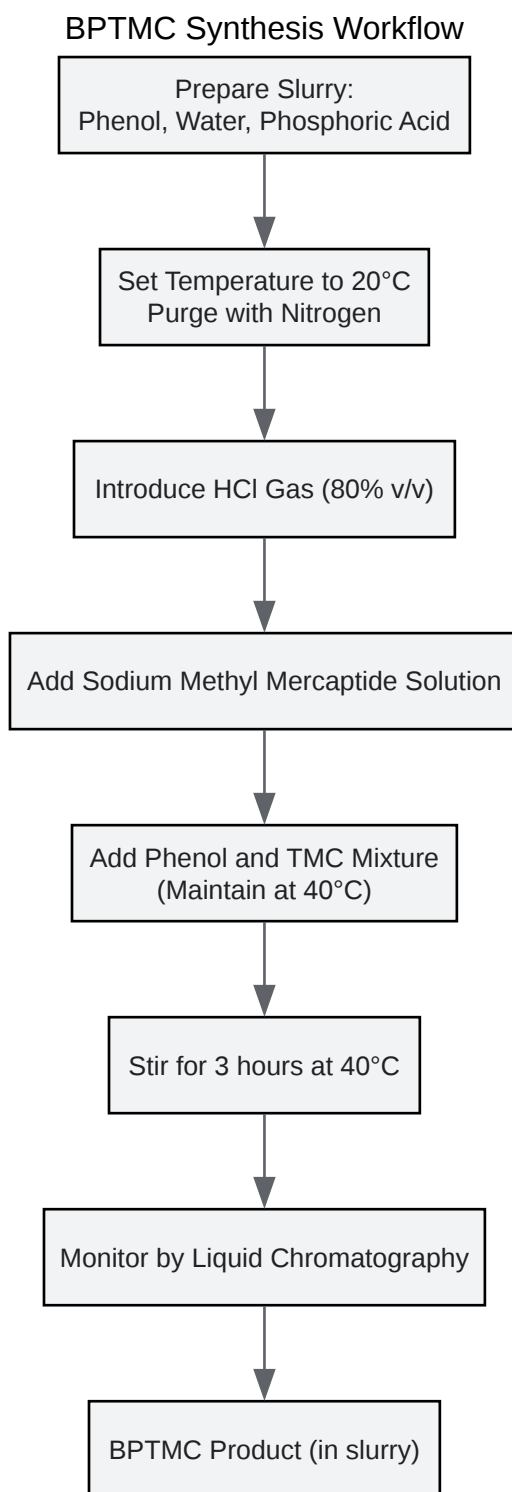
The synthesis of BPTMC typically involves the acid-catalyzed condensation of 3,3,5-trimethylcyclohexanone (TMC) with phenol.[3][4] Purification is commonly achieved through recrystallization.[5][6]

Experimental Protocol: Synthesis of BPTMC

This protocol is adapted from established patent literature.[1][3]

- **Reaction Setup:** In a four-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and stirrer, prepare a slurry of 112.8 g (1.2 mol) of phenol, 16.9 g of water, and 0.5 g of 75% aqueous phosphoric acid.[1]
- **Initiation:** Adjust the slurry temperature to 20°C and replace the atmosphere with nitrogen gas. Introduce hydrogen chloride gas with stirring until the volume concentration reaches 80%.[1]

- Catalyst Addition: Add 4.2 g of a 15% aqueous solution of sodium methyl mercaptide dropwise while maintaining the temperature at 20°C.[1]
- Reactant Addition: A mixture of 112.8 g (1.2 mol) of phenol and 42.0 g (0.3 mol) of 3,3,5-trimethylcyclohexanone (TMC) is added dropwise over six hours.[1] The temperature will increase; maintain it at 40°C.
- Reaction: Continue stirring at 40°C for an additional three hours. The reaction mixture will remain a slurry.[1]
- Monitoring: The reaction progress can be monitored by liquid chromatography.[1]



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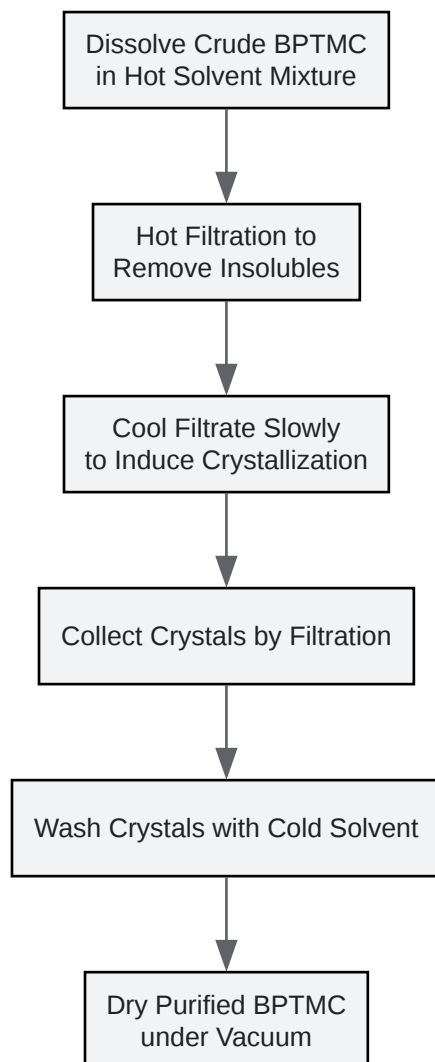
BPTMC Synthesis Workflow Diagram

Experimental Protocol: Purification by Recrystallization

This protocol is a general procedure based on patent descriptions for purifying bisphenols.[\[5\]](#)[\[7\]](#)

- Dissolution: Dissolve the crude BPTMC product in a suitable solvent, such as a mixture of a lower aliphatic alcohol (e.g., methanol) and water, or a lower aliphatic ketone (e.g., acetone) and water, by heating.[\[5\]](#)
- Filtration: Filter the hot solution to remove any insoluble impurities.[\[5\]](#)
- Crystallization: Cool the filtrate slowly to induce crystallization of the purified BPTMC.
- Isolation: Collect the crystals by filtration.
- Washing: Wash the crystals with a cold solvent to remove residual mother liquor.
- Drying: Dry the purified crystals under vacuum.

BPTMC Purification Workflow



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BPTMC Purification Workflow Diagram

Analytical Methodologies

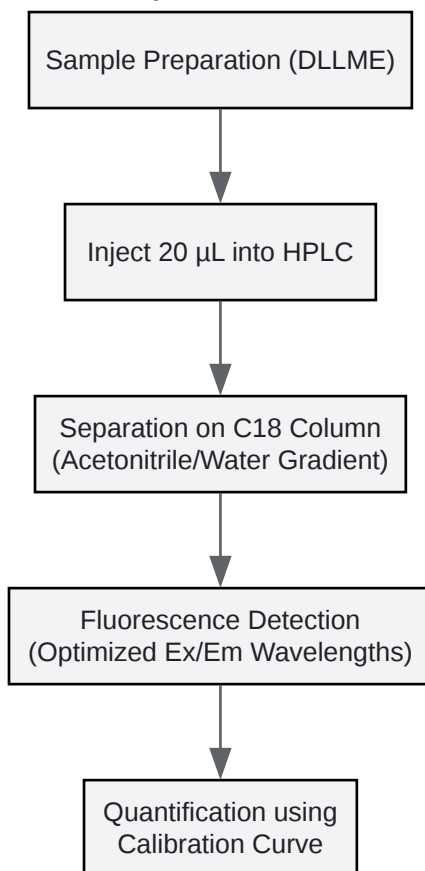
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of BPTMC.

Experimental Protocol: HPLC with Fluorescence Detection (HPLC-FLD)

This is a representative protocol for bisphenol analysis that can be adapted for BPTMC.[\[8\]](#)[\[9\]](#)
[\[10\]](#)

- Sample Preparation: Use a dispersive liquid-liquid microextraction (DLLME) method for sample extraction and preconcentration.[\[8\]](#)[\[10\]](#)
- Chromatographic System:
 - Column: C18 column.
 - Mobile Phase: Acetonitrile/water gradient.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μ L.
- Fluorescence Detection:
 - Set excitation and emission wavelengths appropriate for BPTMC (requires empirical determination, but for similar bisphenols, excitation is around 225-275 nm and emission is around 300-320 nm).
- Quantification: Generate a calibration curve using BPTMC standards of known concentrations. The limit of quantification (LOQ) for similar bisphenols is in the low ng/mL range.[\[8\]](#)

HPLC-FLD Analysis Workflow for BPTMC



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HPLC-FLD Analysis Workflow Diagram

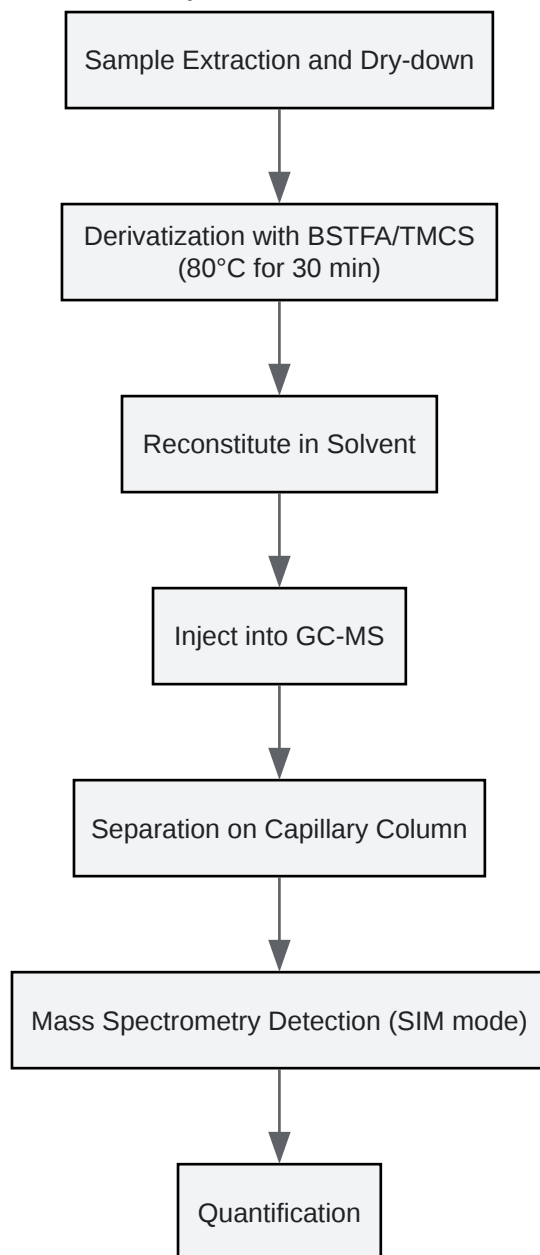
Experimental Protocol: GC-MS Analysis

This protocol, adapted for BPTMC, involves a derivatization step to improve volatility.^{[11][12]}
^[13]

- Sample Preparation and Derivatization:
 - Evaporate the sample extract to dryness under a stream of nitrogen.
 - Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).^[13]
 - Heat at 80°C for 30 minutes.^[13]

- Evaporate the derivatization agent and redissolve the residue in a suitable solvent like chloroform.[\[13\]](#)
- GC-MS System:
 - Column: A non-polar capillary column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane.[\[13\]](#)
 - Injector: Splitless mode at 250°C.[\[13\]](#)
 - Oven Program: Start at a suitable temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C).
 - Carrier Gas: Helium at a constant flow.[\[13\]](#)
- Mass Spectrometry:
 - Ionization: Electron Impact (EI).
 - Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
- Quantification: Use an internal standard and create a calibration curve with derivatized BPTMC standards.

GC-MS Analysis Workflow for BPTMC



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GC-MS Analysis Workflow Diagram

Biological Activity and Mechanisms of Action

BPTMC has been shown to exhibit biological activity, notably affecting mitochondrial function and acting as an endocrine disruptor.

Mitochondrial Dysfunction

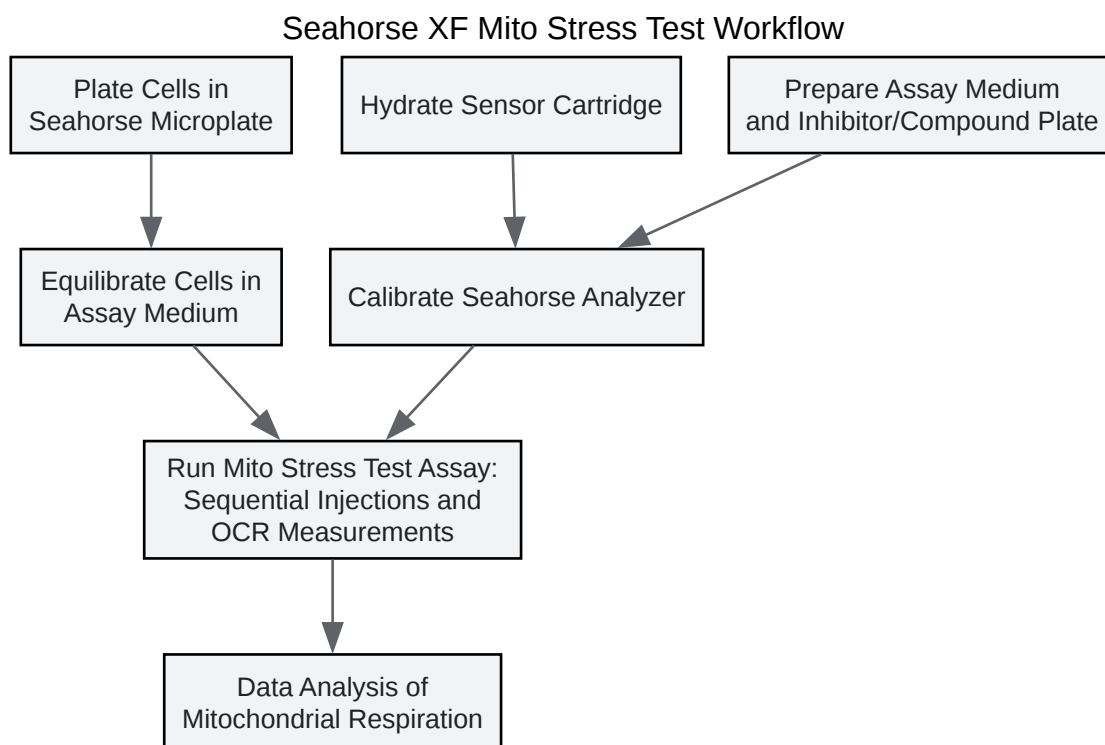
Exposure to BPTMC can lead to mitochondrial stress, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the induction of the mitochondrial unfolded protein response (UPRmt).

BPTMC-Induced Mitochondrial Signaling Pathway

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF)

This protocol, based on the Seahorse XF Cell Mito Stress Test, can be used to assess the impact of BPTMC on mitochondrial respiration.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
- Assay Preparation:
 - Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
 - On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 45-60 minutes in a non-CO₂ incubator at 37°C.
 - Load the injector ports of the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) and the BPTMC test compound.
- Seahorse XF Analyzer Operation:
 - Calibrate the sensor cartridge.
 - Replace the calibrant plate with the cell culture plate.
 - Run the assay, which involves sequential injections to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of BPTMC.
- Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effect of BPTMC on key parameters of mitochondrial function.



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Seahorse XF Mito Stress Test Workflow Diagram

Estrogenic Activity

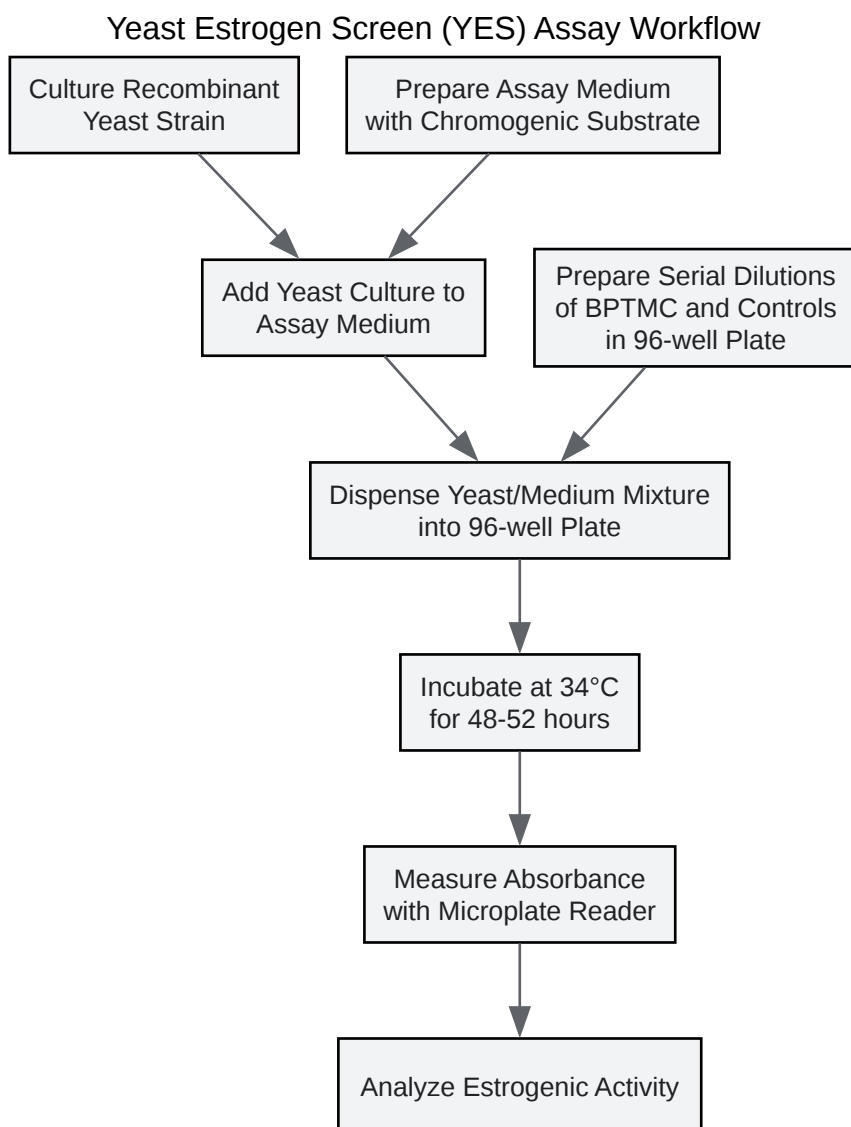
BPTMC is investigated as a potential endocrine disruptor due to its structural similarity to Bisphenol A. The Yeast Estrogen Screen (YES) assay is a common method to evaluate the estrogenic activity of compounds.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

This protocol is a standard procedure for the YES assay.^{[2][19][20][21][22]}

- **Yeast Culture Preparation:** Culture the recombinant *Saccharomyces cerevisiae* strain, which contains the human estrogen receptor gene and a reporter gene (e.g., lacZ), in an appropriate growth medium.
- **Assay Setup:**

- Prepare serial dilutions of BPTMC and a positive control (e.g., 17 β -estradiol) in a 96-well microtiter plate.
- Prepare an assay medium containing a chromogenic substrate (e.g., CPRG).
- Add the yeast culture to the assay medium.
- Incubation: Add the yeast-containing assay medium to the wells of the microtiter plate and incubate at 34°C for 48-52 hours.[2]
- Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength appropriate for the degraded substrate. The color change is proportional to the estrogenic activity of the compound.
- Data Analysis: Calculate the estrogenic activity relative to the positive control.



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Yeast Estrogen Screen (YES) Assay Workflow Diagram

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